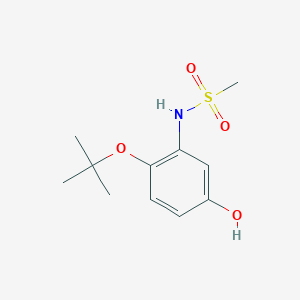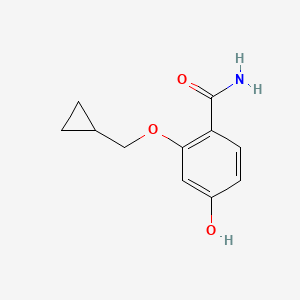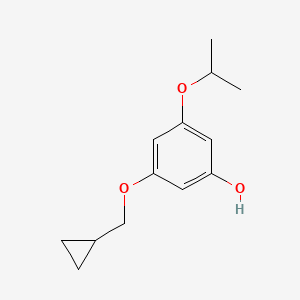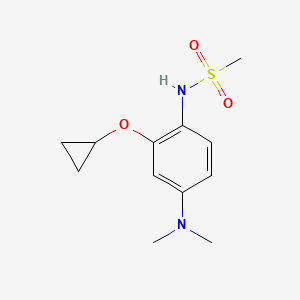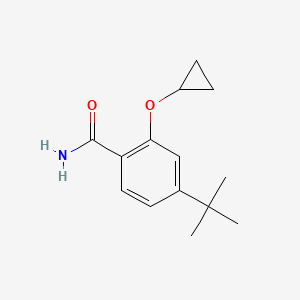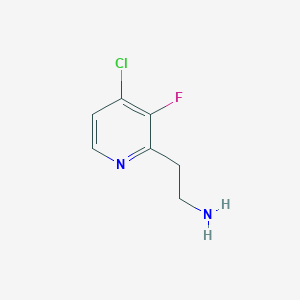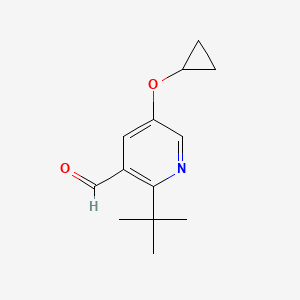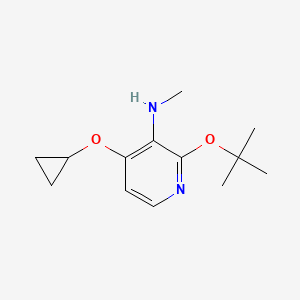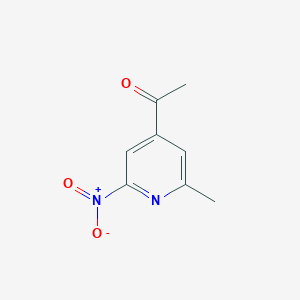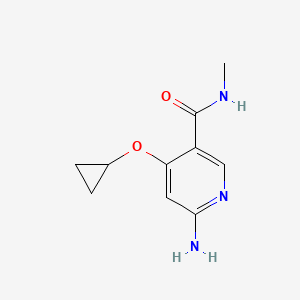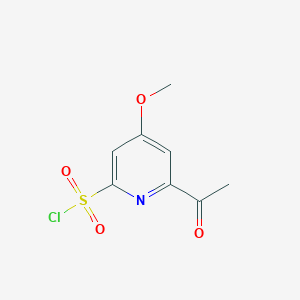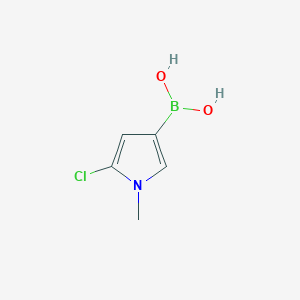
5-Chloro-1-methyl-pyrrol-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is an organoboron compound with the molecular formula C5H7BClNO2 and a molecular weight of 159.38 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . Another approach involves the photoinduced borylation of haloarenes, including electron-rich fluoroarenes and arylammonium salts, which directly provides boronic acids and boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the synthesis of various compounds with high throughput and efficiency.
化学反応の分析
Types of Reactions
5-Chloro-1-methyl-pyrrol-3-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base such as triethylamine.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by transition metals.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles and boronic esters, which are valuable intermediates in organic synthesis.
科学的研究の応用
5-Chloro-1-methyl-pyrrol-3-ylboronic acid has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
作用機序
The mechanism of action of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biochemical processes . The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Pyrrole: A nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring structure.
Boronic Esters: Compounds derived from boronic acids with similar reactivity and applications.
Uniqueness
5-Chloro-1-methyl-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C5H7BClNO2 |
|---|---|
分子量 |
159.38 g/mol |
IUPAC名 |
(5-chloro-1-methylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BClNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3,9-10H,1H3 |
InChIキー |
BLGSEOPTLIYBEC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C(=C1)Cl)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


